7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde
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Overview
Description
7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a compound belonging to the class of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the nitration of benzoxadiazole derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the pure compound. The specific methods can vary depending on the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: As a fluorescent probe for detecting various chemical species.
Biology: Used in cell imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and induce apoptosis in tumor cells.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. For example, it can inhibit glutathione S-transferases (GSTs), a family of enzymes involved in detoxification processes. By binding to the active site of GSTs, it prevents the enzyme from performing its normal function, leading to the accumulation of toxic substances in cells and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in cell imaging.
N’,N’-diethyl-N-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)propane-1,3-diamine: Another nitrobenzoxadiazole derivative with similar fluorescent properties.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer properties and ability to inhibit GSTs.
Uniqueness
7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its fluorescent properties make it particularly valuable in imaging and detection applications, while its ability to inhibit GSTs and induce apoptosis highlights its potential as a therapeutic agent .
Properties
CAS No. |
62675-99-4 |
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Molecular Formula |
C7H3N3O5 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde |
InChI |
InChI=1S/C7H3N3O5/c11-3-4-1-2-5(9(12)13)6-7(4)10(14)15-8-6/h1-3H |
InChI Key |
ICXALEYSTABFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1)[N+](=O)[O-])[O-])C=O |
Origin of Product |
United States |
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